Clofenciclan
Description
Historical Context and Research Trajectory of Clofenciclan
The story of this compound begins in the 1950s when it was developed by the German pharmaceutical company Boehringer & Soehne. wikipedia.orgwikiwand.comhodoodo.com Initially, the compound was investigated for its potential therapeutic applications, including for the treatment of Parkinson's disease. ncats.io However, its pronounced stimulant activity proved to be a significant characteristic that limited its initial therapeutic utility. wikipedia.orgwikiwand.com
In the 1960s, this compound, also known by the names Chlorphencyclan and the trade names Tonquil and Vesitan, saw some use in the field of psychiatry. wikipedia.orgiiab.me It was notably used in a combination product with the neuroleptic thiopropazate. wikipedia.orgiiab.me This period of exploration highlighted the compound's effects on the central nervous system.
A significant shift in the research focus for this compound occurred decades later. In 1998, a United States patent was filed for a method of treating drug and alcohol addiction using this compound. This indicated a renewed interest in the compound's specific pharmacological properties and their potential application in addiction medicine.
Academic Relevance and Research Significance of this compound Investigations
The academic relevance of this compound stems primarily from its classification as a dopamine-releasing agent and its structural relationship to the arylcyclohexylamine class of compounds. wikipedia.orgwikipedia.org Arylcyclohexylamines are a well-studied group of substances that includes compounds with a wide range of pharmacological activities, from anesthetics to stimulants and neuroprotective agents. wikipedia.org The investigation of different substitutions within this chemical class allows researchers to "fine-tune" the pharmacological profile, making compounds like this compound valuable tools for research. wikipedia.org
This compound's primary mechanism of action is understood to be the release of dopamine (B1211576), a key neurotransmitter involved in motor control, motivation, and reward. wikipedia.orgncats.io This property places it in the category of psychostimulants and has made it a subject of interest in studies on the dopaminergic system. nih.govnih.gov Research into compounds that modulate dopamine levels is crucial for understanding both normal brain function and the pathophysiology of various neurological and psychiatric disorders.
The long-term study of stimulants and their effects on the brain has revealed complex neuroadaptations. nih.gov Investigations into compounds like this compound contribute to a broader understanding of how the brain's reward pathways are affected by substances that alter dopamine signaling. This knowledge is fundamental to developing strategies for addressing conditions related to dopamine dysregulation. The inclusion of this compound in lists of psychoactive compounds for research purposes underscores its role as a reference compound in neuropharmacology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5632-52-0 |
|---|---|
Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3 |
InChI Key |
FFCARBNHUSWRGK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl |
Other CAS No. |
5632-52-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Clofenciclan
Primary Synthetic Pathways for Clofenciclan
The principal and most direct method for synthesizing this compound involves the formation of an ether bond, a common transformation in organic synthesis. This is typically achieved through a nucleophilic substitution reaction, which is a reliable and scalable method.
Nucleophilic Substitution Reactions in this compound Synthesis
The core of this compound's synthesis is a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. libretexts.orgwikipedia.org In this reaction, an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom, displacing a leaving group to form an ether. In the context of this compound synthesis, the nucleophile is derived from diethylaminoethanol, and the electrophile is the activated form of 1-(4-chlorophenyl)cyclohexanol. The reaction proceeds via an SN2 mechanism, which is favored for primary and secondary alkyl halides or sulfonates, ensuring efficient formation of the desired ether linkage. libretexts.org
Key Starting Materials and Intermediates in this compound Preparation
The synthesis of this compound begins with two main precursors that together form the final molecular structure.
1-(4-chlorophenyl)cyclohexanol : This tertiary alcohol provides the arylcyclohexyl core of the molecule.
Diethylaminoethanol : This amino alcohol provides the N,N-diethylaminoethyl side chain that is crucial for the compound's identity.
During the synthesis, the 1-(4-chlorophenyl)cyclohexanol is not used directly in the substitution step but is first converted into a reactive intermediate. This is because the hydroxyl group (-OH) is a poor leaving group. The key intermediate is an activated form of the alcohol, typically a sulfonate ester such as a tosylate or mesylate. This intermediate is highly susceptible to nucleophilic attack by the alkoxide of diethylaminoethanol.
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| 1-(4-chlorophenyl)cyclohexanol | C₁₂H₁₅ClO | Provides the arylcyclohexyl core. |
| Diethylaminoethanol | C₆H₁₅NO | Forms the ether side chain. |
Activation Strategies for Ether Bond Formation in this compound Synthesis
To facilitate the ether bond formation, the hydroxyl group of 1-(4-chlorophenyl)cyclohexanol must be converted into a good leaving group. sinica.edu.tw This activation is a critical step for the nucleophilic substitution to proceed efficiently. The most common strategy is the conversion of the alcohol to a sulfonate ester.
This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine. The base neutralizes the HCl generated during the reaction. The resulting sulfonate ester is an excellent leaving group, making the carbon atom to which it is attached highly electrophilic and ready for attack by the nucleophilic diethylaminoethanol. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to enhance the nucleophilicity of the alkoxide. sinica.edu.tw
| Parameter | Details | Purpose |
|---|---|---|
| Activation Reagent | Tosyl chloride or Mesyl chloride | Converts the hydroxyl group into a good leaving group (tosylate/mesylate). |
| Base | Pyridine | Neutralizes the acidic byproduct (HCl) of the activation step. |
| Solvent | Polar aprotic (e.g., DMF, THF) | Solubilizes reactants and enhances nucleophilicity. sinica.edu.tw |
| Temperature | Controlled (e.g., 0-25°C for activation, room temperature or reflux for substitution) | Optimizes reaction rate and minimizes side reactions. |
Alternative Synthetic Routes and Derivatization Strategies for this compound
Beyond the primary synthetic pathway, alternative methods and derivatization strategies can be employed to produce this compound analogues. These routes often involve manipulating the core structure through oxidation, reduction, or the introduction of different functional groups.
Oxidation and Reduction Pathways in this compound Synthesis
Oxidation and reduction reactions offer alternative approaches to intermediates used in the synthesis of this compound and its analogues. oregonstate.educationyoutube.com For instance, the precursor 1-(4-chlorophenyl)cyclohexanol can be synthesized from its corresponding ketone, 4-chlorophenyl cyclohexyl ketone, via a reduction reaction using agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Conversely, the cyclohexanol (B46403) precursor itself can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide to form the corresponding ketone. This ketone can then serve as a branch point for creating various derivatives. For example, reacting the ketone with different Grignard reagents could introduce a variety of substituents at the 1-position of the cyclohexyl ring, leading to a library of analogues after subsequent etherification.
Introduction of Substituents for this compound Analogues
The synthesis of this compound analogues can be achieved by introducing different substituents onto the core structure. This can be done by modifying the starting materials or by performing substitution reactions on the final molecule or its intermediates.
One approach is to use different nucleophiles in the Williamson ether synthesis step. Instead of diethylaminoethanol, other amino alcohols or alcohols with different side chains could be used to generate a variety of ethers. Additionally, nucleophilic substitution reactions can be performed using bases such as sodium hydroxide (B78521) or potassium tert-butoxide to introduce different functional groups, enabling the synthesis of diverse derivatives. The general synthetic strategies for arylcyclohexylamines, a class to which this compound is related, often involve building the amine side chains through alkylation, which provides a versatile method for creating a wide range of analogues.
Methodologies for this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is rooted in the broader chemical principles applied to the arylcyclohexylamine class. The versatility of this chemical scaffold allows for systematic modifications at several key positions, which can "fine-tune" the resulting molecule's pharmacological profile. wikipedia.org The primary strategies for creating analogues involve substitutions on the aryl ring, the cyclohexyl ring, or the amine group. service.gov.uk
A generic framework for arylcyclohexylamine derivatives allows for extensive substitution, providing a basis for creating a wide array of compounds. service.gov.uk For instance, N-alkyl derivatives can be synthesized through standard alkylation reactions. nih.gov Studies have described the successful synthesis of series including N-methyl, N-ethyl, and N-propyl derivatives of various phenyl-substituted arylcyclohexylamines. nih.gov Furthermore, substitutions on the aryl moiety are common, such as the introduction of methoxy (B1213986) groups at different positions on the phenyl ring to create isomeric analogues. nih.gov
Modifications to the cyclohexyl ring itself represent another avenue for derivatization. A notable example within the broader arylcyclohexylamine class is the introduction of an oxo (ketone) group, such as the 2'-oxo substitution seen in compounds like ketamine and its analogues. bluelight.org These structural alterations are crucial in exploring the structure-activity relationships within this class of compounds.
Table 1: Synthetic Modification Strategies for Arylcyclohexylamine Analogues
| Modification Site | Type of Modification | Example of Resulting Structure/Analogue | Reference |
|---|---|---|---|
| Amine Group | N-Alkylation | N-ethyl or N-propyl derivatives | nih.gov |
| Aryl Group | Ring Substitution | Methoxy-substituted phenylcyclohexylamines | nih.gov |
| Cyclohexyl Ring | Ring Substitution | 2'-Oxo-substituted derivatives (e.g., Ketamine) | bluelight.org |
Comparative Analysis of Arylcyclohexylamine Chemical Synthesis
The synthesis of arylcyclohexylamines follows several established pathways, which have been refined over decades of research. These general methods provide access to the core scaffold of the class, though specific compounds like this compound require tailored approaches that diverge from these primary routes to accommodate their unique structural features.
General Principles of Arylcyclohexylamine Synthesis
Arylcyclohexylamines are fundamentally composed of a cyclohexylamine (B46788) unit that features an aryl group attached geminally to the amine function. wikipedia.org The amine is typically secondary or tertiary, with common substituents including methyl, ethyl, piperidine (B6355638), or pyrrolidine (B122466) groups. wikipedia.org
Historically, two main synthetic routes have dominated the production of the arylcyclohexylamine core.
Grignard Reaction Pathway : A widely used method involves the reaction of a cycloalkanone with an arylmagnesium bromide (a Grignard reagent). This organometallic addition yields a 1-arylcycloalkanol intermediate. Subsequent chemical steps are then required to introduce the amine functionality, such as converting the tertiary alcohol into an azide, followed by reduction to the corresponding amine.
Stevens Rearrangement Pathway : An alternative and enduring approach is a sequence involving the α-bromination of a ketone, followed by amination and a subsequent α-iminol rearrangement. acs.org This sequence has been a preferred method for accessing the arylcyclohexylamine scaffold for nearly seven decades and has been adapted for modern techniques like continuous-flow chemistry. acs.org
Table 2: Comparison of General Arylcyclohexylamine Synthetic Routes
| Synthetic Pathway | Key Steps | Initial Reactants | Key Intermediate | Reference |
|---|---|---|---|---|
| Grignard Reaction | 1. Grignard addition 2. Conversion of alcohol to amine (e.g., via azide) | Cycloalkanone, Arylmagnesium bromide | 1-Arylcycloalkanol | |
| Stevens Rearrangement | 1. α-Bromination of ketone 2. Amination 3. α-Iminol rearrangement | Substituted Cyclohexanone, Bromine, Amine source | α-hydroxy imine | acs.org |
Tailored Approaches for this compound within Arylcyclohexylamine Chemistry
The synthesis of this compound requires a specialized approach because its structure deviates from that of typical arylcyclohexylamines like phencyclidine (PCP) or ketamine. In this compound, the diethylamine (B46881) moiety is not directly attached to the cyclohexyl ring but is instead connected via an ether linkage. reddit.com This structural distinction necessitates a synthetic strategy focused on forming this ether bond.
The primary method for synthesizing this compound is a Williamson ether synthesis. wikipedia.org This reaction involves two key precursors:
The Arylcyclohexanol Core : 4-Chlorophenylcyclohexanol provides the necessary substituted aryl and cyclohexyl rings with a hydroxyl group for etherification.
The Side Chain : A reagent such as 2-(diethylamino)ethyl chloride provides the diethylaminoethyl group that will form the ether. wikimedia.org
The synthesis proceeds by deprotonating the hydroxyl group of 4-chlorophenylcyclohexanol with a base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic 2-(diethylamino)ethyl chloride, displacing the chloride and forming the final ether-linked product, this compound. While the 4-chlorophenylcyclohexanol intermediate can be prepared using a standard Grignard reaction (cyclohexanone and 4-chlorophenylmagnesium bromide), the crucial and defining step in this compound's synthesis is this subsequent etherification, rather than a direct amination of the cyclohexyl ring.
Table 3: Synthetic Route for this compound
| Step | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorophenylcyclohexanol, Base | Deprotonation | 4-Chlorophenylcyclohexyl alkoxide | wikipedia.org |
| 2 | 4-Chlorophenylcyclohexyl alkoxide, 2-(diethylamino)ethyl chloride | Williamson Ether Synthesis (SN2) | This compound | wikipedia.orgwikimedia.org |
Pharmacological Characterization and Molecular Mechanisms of Clofenciclan
Central Nervous System Modulatory Activities of Clofenciclan
This compound's primary influence is on the central nervous system, where it modulates the activity of key neurotransmitter systems. This modulation is the basis for its pharmacological effects. The compound was initially investigated for conditions such as Parkinson's disease.
Dopaminergic System Interactions of this compound
This compound's most pronounced effects are on the dopaminergic system. It is classified as a dopamine-releasing agent, meaning it increases the concentration of dopamine (B1211576) in the synaptic cleft. wikipedia.org
The release of dopamine is a complex process involving several key proteins. Monoamine releasing agents, a class to which this compound belongs, typically enter the presynaptic neuron through transporters like the dopamine transporter (DAT). iiab.me Once inside, they can interfere with the vesicular monoamine transporter 2 (VMAT2), causing the release of dopamine from synaptic vesicles into the neuron's cytoplasm. iiab.me This increase in cytoplasmic dopamine can then lead to a reversal of the DAT's function, pumping dopamine out of the neuron and into the synaptic cleft. iiab.mewikidoc.org This surge in synaptic dopamine enhances neurotransmission. Dopamine release can be both slow and fast, with rapid, millisecond-timescale release suggesting a precise signaling capability. harvard.edu The process is initiated by the arrival of an action potential at the presynaptic terminal, which triggers the opening of voltage-gated calcium channels. nih.gov The subsequent influx of calcium is sensed by proteins that trigger the fusion of dopamine-containing vesicles with the cell membrane, releasing their contents into the synapse. harvard.edunih.gov
This compound exerts its effects by targeting dopamine receptors and enhancing dopamine transmission. Dopamine receptors are G protein-coupled receptors and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. redheracles.net While this compound is known to be a dopamine-releasing agent, the specifics of its binding affinities for different dopamine receptor subtypes are not extensively detailed in the provided search results. wikipedia.org However, the general mechanism for dopamine agonists involves binding to these receptors to initiate a cellular response. drugbank.com For instance, some dopamine agonists show high affinity for D2 and D3 receptors. nih.gov The interaction of various ligands with these receptors can be complex, with some compounds acting as agonists at certain subtypes while having different effects at others. mdpi.com
Other Neurotransmitter System Modulations by this compound
Beyond the dopaminergic system, the broader class of monoamine releasing agents, which includes this compound, can also interact with other neurotransmitter systems.
Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular receptor that plays a significant role in modulating monoaminergic systems. wikidoc.orgfrontiersin.org Agonists of TAAR1 can trigger a cascade of events that leads to the phosphorylation of monoamine transporters, including DAT and NET. iiab.meiiab.me This phosphorylation can cause the transporters to work in reverse, moving neurotransmitters from the neuron's cytoplasm into the synapse. iiab.meiiab.me TAAR1 activation can also lead to the internalization of transporters, which inhibits the reuptake of neurotransmitters. wikidoc.org This modulation of transporter function by TAAR1 is a key mechanism by which monoamine releasing agents enhance neurotransmitter levels in the synapse. wikidoc.org
Organic Cation Transporter (OCT) Subtype Sensitivities
Currently, there is a lack of specific research data detailing the direct interaction and sensitivity of this compound with various Organic Cation Transporter (OCT) subtypes. While OCTs are crucial for the transport of a wide range of organic cations, including many pharmaceutical agents, specific studies measuring the affinity or inhibitory constants (such as IC50 or Ki values) of this compound for OCT1, OCT2, OCT3, or other subtypes are not available in the public scientific literature.
General research on OCTs indicates their importance in the disposition of many centrally acting drugs. nih.govnih.govd-nb.info These transporters, present in tissues like the liver, kidneys, and brain, can influence the absorption, distribution, and elimination of compounds. nih.govd-nb.info However, without direct experimental evidence, any potential interaction of this compound with these transporters remains speculative.
Receptor Binding and Ligand Activity Profiles of this compound
Investigation of NMDA Receptor Antagonism by this compound
This compound is structurally classified as an arylcyclohexylamine. nih.gov This class of compounds is well-documented for its members acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. nih.govjst.go.jp The antagonistic action of arylcyclohexylamines typically occurs at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. nih.gov
Table 1: NMDA Receptor Binding Affinity for this compound (Data Not Available)
| Compound | Receptor/Site | Assay Type | Ki (nM) | IC50 (nM) | Reference |
|---|
Exploration of Mu-Opioid Receptor Agonism by this compound
There are indications that this compound possesses activity as a mu-opioid receptor agonist, which is suggested to be relevant for potential analgesic properties. The mu-opioid receptor is the primary target for a wide range of opioid analgesics. nih.gov However, similar to its profile at the NMDA receptor, the specific binding affinity and functional efficacy of this compound at the mu-opioid receptor have not been quantitatively documented in accessible scientific literature.
To fully characterize its activity, studies determining its binding affinity (Ki) and its functional potency and efficacy (EC50 and Emax) in assays measuring G-protein activation or other downstream signaling pathways would be required. Without such data, a detailed understanding of its profile as a mu-opioid receptor agonist is incomplete.
Table 2: Mu-Opioid Receptor Binding and Functional Activity for this compound (Data Not Available)
| Compound | Parameter | Value | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Ki (nM) | N/A | Radioligand Binding | N/A |
| This compound | EC50 (nM) | N/A | Functional Assay (e.g., [35S]GTPγS) | N/A |
Preclinical Efficacy Studies and Therapeutic Research Directions for Clofenciclan
Cognitive Function Enhancement in Preclinical Models
There are no available preclinical studies detailing the effects of Clofenciclan on cognitive function, learning, or memory in animal models.
Neuroprotective Efficacy in Ischemia-Reperfusion Animal Models
No research was found that investigates the neuroprotective potential of this compound in animal models of stroke or other ischemia-reperfusion injuries.
Investigational Therapeutic Applications in Neurological Disorders (Preclinical)
Exploration in Stimulant-Responsive Neurological Conditions (Preclinical)
There is no available data from preclinical studies exploring the efficacy or mechanism of action of this compound in animal models of stimulant-responsive neurological conditions.
Research on this compound's Role in Neurodegenerative Models
No preclinical research has been published that examines the role or therapeutic potential of this compound in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Pharmacokinetics and Metabolic Profiling of Clofenciclan in Preclinical Systems
Hepatic Metabolism Pathways of Clofenciclan
The liver is the primary site for drug metabolism, a process broadly categorized into Phase I and Phase II reactions. merckmanuals.com For this compound, its transformation is principally managed through hepatic pathways. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. drughunter.com In the case of this compound, oxidation is a key transformation, potentially leading to the formation of ketones or carboxylic acids. Reduction reactions can also occur, resulting in alcohols or amines.
These metabolic conversions are catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450). merckmanuals.com While specific CYP isozymes responsible for this compound metabolism are not detailed in the provided information, it is a critical area of investigation in preclinical studies to anticipate potential drug-drug interactions. merckmanuals.com
Following Phase I, this compound or its Phase I metabolites may undergo Phase II conjugation reactions. drughunter.com This involves the addition of endogenous polar molecules, such as glucuronic acid (glucuronidation), to increase water solubility and facilitate excretion. merckmanuals.com Glucuronidation is the most common Phase II reaction and is crucial for the elimination of many drugs. merckmanuals.com
Identification and Characterization of Preclinical this compound Metabolites
The biotransformation of this compound results in the formation of various metabolites. In preclinical studies, two key metabolites have been identified, designated as Metabolite I and Metabolite II. Metabolite I is considered the major metabolite, while Metabolite II is less prevalent but may still possess significant pharmacological activity. The characterization of these metabolites is crucial as their activity and toxicity profiles can differ significantly from the parent compound.
Modern analytical techniques are instrumental in identifying and characterizing these metabolites. High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) is a powerful tool for this purpose, allowing for the detection and structural elucidation of metabolites in biological samples like plasma and urine. uni-saarland.denih.gov
Table 1: Known Preclinical Metabolites of this compound
| Metabolite | Relative Abundance | Notes |
| Metabolite I | Major | Primary metabolite identified in preclinical systems. |
| Metabolite II | Less Prevalent | May retain pharmacological activity. |
This table is generated based on available preclinical data. Further research may identify additional metabolites.
Comparative Metabolic Studies in Animal Models
To predict human pharmacokinetics, it is essential to study a drug's metabolism in various animal models. biotechfarm.co.il These studies help determine if the animal models used for toxicology testing are exposed to the same metabolites that humans might be. fda.gov
In Vitro Metabolic Studies of this compound and Related Compounds
In vitro metabolic studies are a cornerstone of early drug development, providing initial insights into a compound's metabolic stability and pathways. These studies typically utilize subcellular fractions from the liver, such as microsomes and S9 fractions, or whole cells like hepatocytes. europa.euinotiv.com
For compounds structurally related to this compound, such as other arylcyclohexylamines, in vitro systems have been used to predict metabolic pathways. google.com These studies have shown that both Phase I and Phase II metabolic reactions can be identified using these systems. nih.govmdpi.com For instance, in vitro studies with pooled human liver S9 fractions have successfully identified ester hydrolysis as a key Phase I metabolic step for some compounds, followed by the detection of monohydroxy and N-dealkyl metabolites, as well as their glucuronidated (Phase II) forms. nih.gov The use of high-resolution mass spectrometry is critical in these analyses to identify the full spectrum of metabolites formed. uni-saarland.demdpi.com
Challenges in in vitro studies include ensuring that the chosen system can predict the full range of metabolites, as the predictability of secondary metabolites can be less reliable than that of primary ones. europa.eu
Application of Animal Models in this compound Metabolism Research
In vivo animal models are indispensable for understanding the complete picture of a drug's metabolism, distribution, and excretion. biotechfarm.co.il Rodent models, such as rats, are commonly used in these studies. pensoft.netmdpi.com The selection of the animal species is critical and should ideally be the same as those used in pivotal toxicology studies to ensure the relevance of the metabolic data. fda.gov
In a typical preclinical metabolism study, the drug is administered to the animals, and samples such as blood, urine, and feces are collected over time. biotechfarm.co.ilfda.gov These samples are then analyzed to identify and quantify the parent drug and its metabolites. biotechfarm.co.il This allows for the determination of the metabolic profile and the major routes of elimination.
While specific in vivo studies on this compound are not detailed in the provided results, the general methodology for such research is well-established. These studies provide crucial data on how the drug and its metabolites are handled by a complete biological system, offering insights that in vitro models cannot fully replicate. biotechfarm.co.il
Structure Activity Relationship Sar Studies and Computational Approaches for Clofenciclan
Elucidation of Structure-Activity Relationships for Clofenciclan
This compound, or 2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine, is an arylcyclohexylamine, a class of compounds known for a wide range of pharmacological activities. The structure-activity relationships (SAR) for this class are complex, with small structural modifications leading to significant changes in biological effects. The key to their activity lies in the spatial arrangement of an aromatic ring and an amine group relative to a central cyclohexyl ring. wikipedia.orgresearchgate.net
The SAR of arylcyclohexylamines like this compound is determined by three main structural components:
The Aryl Group: In this compound, this is a 4-chlorophenyl group. The nature and position of substituents on this aromatic ring are critical. For many arylcyclohexylamines, substitutions at the meta-position (3') of the phenyl ring can enhance potency. umich.edu The presence of a chlorine atom at the para-position (4') in this compound likely influences its electronic properties and ability to bind to its target receptors, contributing to its activity as a dopamine-releasing agent.
The Cyclohexyl Ring: This central scaffold is crucial for the three-dimensional conformation of the molecule. Hydroxylation of the cyclohexyl ring has been shown to decrease both potency and efficacy in related compounds. nih.gov this compound's structure, which lacks this hydroxylation but instead has a diethylaminoethoxy side chain attached via an ether linkage, represents a significant structural deviation from many other well-known arylcyclohexylamines like PCP or ketamine. nih.gov
The Amine Group: this compound possesses a tertiary diethylamine (B46881). For arylcyclohexylamines, the nature of the amine substituent (primary, secondary, or tertiary) and the length of the alkyl chain can drastically alter the pharmacological profile. iiab.me While primary or secondary amines often confer direct action, tertiary amines may have different properties. iiab.me In related compounds, replacing a piperidine (B6355638) ring with smaller rings like pyrrolidine (B122466) decreases potency, while N-alkyl substitutions (like the two ethyl groups in this compound) are tolerated but may reduce potency compared to a cyclic amine. nih.gov
The diverse pharmacology of this class means that different substitutions can fine-tune the resulting activity, producing compounds that range from selective dopamine (B1211576) reuptake inhibitors to NMDA receptor antagonists or opioid receptor agonists. wikipedia.org
Table 1: Comparative Structural Features of this compound and Related Compounds
| Compound | Core Structure | Key Functional Groups | Primary Pharmacological Activity |
|---|---|---|---|
| This compound | Arylcyclohexylamine | 4-chloro substitution (phenyl), Diethylaminoethoxy group | Dopamine Releasing Agent |
| Phencyclidine (PCP) | Arylcyclohexylamine | Phenyl group, Piperidine ring | NMDA Receptor Antagonist wikipedia.org |
| BTCP (Benocyclidine) | Arylcyclohexylamine | Phenyl group, Thiophene ring fused to cyclohexyl | Selective Dopamine Reuptake Inhibitor wikipedia.org |
| Ketamine | Arylcyclohexylamine | 2-chloro substitution (phenyl), 2-oxo group (cyclohexyl), Methylamine | NMDA Receptor Antagonist researchgate.net |
In Silico Approaches for this compound SAR Prediction
Predicting the structure-activity relationships of compounds like this compound can be significantly accelerated using computational, or in silico, methods. These approaches model drug-target interactions and can predict the binding affinity of novel chemical structures, guiding further research. frontiersin.orgarxiv.org For complex molecules such as arylcyclohexylamines, machine learning and molecular simulations are particularly valuable tools. Methodologies like training graph neural networks on datasets of similar compounds can be employed to predict binding affinities, which can then be validated through molecular dynamics simulations.
Application of Graph Neural Networks in this compound SAR
Graph Neural Networks (GNNs) are a type of deep learning model well-suited for predicting drug-target affinity (DTA). oup.com In this approach, a molecule like this compound is represented as a molecular graph, where atoms are nodes and chemical bonds are edges. acs.org This provides a more natural and detailed representation of the compound's structure compared to simple 1D sequence-based methods. oup.com
The GNN model learns to extract features directly from this graph structure. frontiersin.org By training the model on large datasets of known drug-target interactions, it can identify the subtle structural features that determine a compound's binding affinity. rsc.org For this compound, a GNN could be trained on a curated dataset of arylcyclohexylamines and their known biological targets to predict its binding affinity. Advanced GNN architectures can capture not only the local chemical environment of each atom but also the global structure of the molecule, which is crucial for understanding its interaction with a target protein. rsc.org This allows for the rapid screening of hypothetical derivatives and the prioritization of candidates for synthesis and further testing.
Molecular Dynamics Simulations in this compound Binding Affinity Prediction
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. diva-portal.org In drug discovery, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its target protein at an atomic level. chemrxiv.org This approach complements the predictions made by GNNs by offering a more detailed, physics-based validation of binding.
An MD simulation starts with the 3D structures of the ligand and its target protein. The system is then simulated for a period, allowing the molecules to move and interact according to the principles of physics. chemrxiv.org From these simulations, researchers can calculate the binding free energy, which is a theoretical estimate of the binding affinity. nih.gov This process can reveal the specific amino acid residues in the protein that are critical for binding, identify the most stable binding pose of the ligand, and account for the flexibility of both the drug and its target. diva-portal.orgchemrxiv.org Integrating data from MD simulations can significantly enhance the accuracy of binding affinity predictions compared to more static methods like molecular docking alone. diva-portal.org
Derivatization Strategies Based on this compound SAR Insights
Insights gained from SAR studies and computational predictions can guide the rational design of new derivatives of this compound. Derivatization involves the strategic modification of a lead compound's chemical structure to optimize its pharmacological properties. nih.gov For arylcyclohexylamines, even minor changes can lead to compounds with altered potency, selectivity, or an entirely different mechanism of action. wikipedia.org
Based on the known SAR of the arylcyclohexylamine class, several derivatization strategies for this compound could be explored:
Modification of the Aryl Ring: Altering the substituent on the phenyl ring could modulate activity. Replacing the 4-chloro group with other electron-withdrawing or electron-donating groups, or moving it to the 2- or 3-position, would likely impact receptor binding.
Modification of the Amine Group: The tertiary N,N-diethyl group could be replaced with other substituents. For example, incorporating the nitrogen into a cyclic structure (e.g., pyrrolidine, piperidine) or changing the alkyl chain length could fine-tune the compound's interaction with its target. nih.gov
Modification of the Linker: The diethylaminoethoxy chain is a distinctive feature of this compound. Altering its length or rigidity could change the orientation of the amine group relative to the arylcyclohexyl core, potentially impacting efficacy and selectivity.
These strategies allow for a systematic exploration of the chemical space around the core this compound structure to identify novel compounds with potentially improved therapeutic profiles.
Table 2: Potential Derivatization Strategies for this compound
| Structural Moiety to Modify | Example Modification | Hypothesized Rationale Based on General SAR |
|---|---|---|
| Aryl (Phenyl) Ring | Move chloro group from 4- to 3-position. | Substitutions at the 3-position are often associated with increased potency in related compounds. umich.edu |
| Aryl (Phenyl) Ring | Replace 4-chloro with 4-methoxy group. | Changing the electronic properties of the ring can alter target interactions. bluelight.org |
| Amine Group | Replace N,N-diethyl with a pyrrolidine ring. | Cyclic amines are common in active arylcyclohexylamines; however, smaller rings may decrease potency. nih.gov |
| Cyclohexyl Ring | Introduce a 2-oxo (ketone) group. | This modification is present in ketamine and its analogs and is a key feature for their specific activity profile. bluelight.org |
Advanced Research Methodologies and Translational Considerations for Clofenciclan Research
Cross-Disciplinary Integration of Clofenciclan Research Data
The development of a therapeutic agent is an interdisciplinary endeavor. Integrating data from various fields, from chemical biology to preclinical studies, is essential for a comprehensive understanding of a compound's potential and for facilitating its translation into clinical practice. rijournals.comalliedacademies.org
Chemical biology provides detailed information about a compound's physical and chemical properties, its mechanism of action at a molecular level, and its interactions with biological systems. For this compound, this includes data on its dopamine-releasing properties.
Integrating this data with preclinical outcomes, such as behavioral changes in animal models, is crucial for building a holistic understanding of its effects. utexas.edu Methodologies for this integration include:
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: These models can link the in vitro activity of this compound (e.g., its IC50 value for dopamine (B1211576) transporters) to its concentration in the plasma of test animals and the resulting physiological or behavioral effects.
Systems Chemical Biology: This approach uses computational tools to analyze large datasets and understand how a small molecule like this compound affects biological systems as a whole. utexas.edu This can help in predicting potential off-target effects and understanding the broader biological consequences of its dopamine-releasing action.
The ultimate goal of preclinical research is to provide a solid foundation for clinical trials. nih.gov Bridging the gap between preclinical findings and translational frameworks requires a collaborative effort between basic scientists, clinicians, and regulatory bodies. rijournals.comnih.gov
Key considerations for bridging this compound's preclinical findings include:
Selection of Appropriate Animal Models: The animal models used in preclinical studies should accurately mimic the human condition for which this compound is being investigated. nih.gov
Biomarker Development: Identifying and validating biomarkers that can be measured in both animals and humans can help to track the biological effects of this compound and predict its clinical efficacy.
Collaborative Drug Development Models: An integrated model where academic researchers and industry partners collaborate can help to de-risk the drug discovery process and accelerate the translation of promising compounds like this compound from the laboratory to the clinic. nih.gov
By adopting rigorous methodologies and fostering cross-disciplinary collaboration, the scientific community can enhance the reliability and translational potential of preclinical research on this compound, ultimately paving the way for its potential therapeutic application.
Identifying Understudied Applications and Knowledge Gaps for this compound
This compound, a compound developed in the 1950s, is primarily recognized for its role as a dopamine-releasing agent, which contributes to its stimulant effects. globalresearchonline.net This established mechanism of action, however, may only represent a fraction of its pharmacological profile. The exploration of understudied applications and the identification of knowledge gaps are crucial for fully understanding the therapeutic potential and broader biological activities of this compound. A significant opportunity exists to investigate its effects beyond the dopaminergic system, particularly concerning its structural relationship to the arylcyclohexylamine class of compounds, which are known for their diverse pharmacological activities. reddit.comwikipedia.org
Current understanding suggests potential interactions with other receptor systems, such as N-methyl-D-aspartate (NMDA) and μ-opioid receptors, which could imply applications in neuroprotection or analgesia. However, these possibilities are largely based on anecdotal evidence and structural analogy rather than conclusive research. bluelight.org A systematic investigation into these and other potential non-canonical pathways is a key area of unmet research need.
Systematic Reviews for Non-Canonical Pathway Exploration of this compound
A foundational step in uncovering the broader therapeutic potential of this compound is to conduct systematic reviews of existing literature. While dedicated studies on its non-canonical pathways are scarce, a comprehensive review could collate and analyze data from various sources, including preclinical studies, toxicological reports, and research on analogous compounds. The goal of such a review would be to identify patterns of activity that suggest mechanisms of action beyond dopamine release.
Methodological approaches for such a systematic review would involve:
Comprehensive Database Searching: Utilizing databases like PubMed, Scopus, and Web of Science with broad search terms to capture any mention of this compound or its synonyms in diverse research contexts.
Analysis of Analogous Compounds: Systematically reviewing the pharmacology of other arylcyclohexylamines to identify common off-target effects or secondary mechanisms that might be relevant to this compound. wikipedia.org
Text-Mining and NLP: Employing natural language processing (NLP) tools to analyze abstracts and full-text articles to highlight underrepresented pathways and potential molecular targets.
A systematic review could provide a structured overview of the existing, albeit limited, evidence and form a strong basis for hypothesis-driven research into novel applications.
Emerging Research Directions for this compound
Building upon the gaps identified through systematic reviews, several emerging research directions can be pursued to elucidate the full pharmacological profile of this compound. These investigations would leverage advanced molecular and cellular biology techniques to explore its effects on various biological systems.
Off-Target Profiling and Receptor Binding Assays: A critical area of investigation is the systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels. This can identify previously unknown molecular targets.
High-Throughput Screening: Utilizing high-throughput screening (HTS) platforms with diverse receptor panels to identify potential off-target interactions.
Radioligand Binding Assays: Employing radiolabeled forms of this compound or competitor ligands to determine its binding affinity for various receptors beyond the dopamine transporter. revvity.comnih.gov
Functional Assays: For any identified off-target binding, conducting functional assays (e.g., cAMP assays, calcium flux assays) to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these sites. bionity.com
Metabolic Profiling and Pathway Analysis: Understanding how this compound is metabolized and how it affects cellular metabolic pathways can reveal novel biological activities.
Metabolomic Studies: Conducting untargeted metabolomics in cell cultures or in vivo models treated with this compound to identify changes in small-molecule metabolite profiles. globalresearchonline.netfrontiersin.orgnih.gov This can provide insights into affected metabolic pathways.
In Vitro Metabolic Studies: Using human liver microsomes or specific cytochrome P450 enzymes to identify the metabolites of this compound and assess their potential biological activity. uni.lu
Transcriptomic and Proteomic Analyses: Investigating the effects of this compound on global gene and protein expression can provide a broad view of its cellular impact.
RNA-Sequencing (RNA-Seq): Performing RNA-Seq on neuronal and non-neuronal cells treated with this compound to identify differentially expressed genes and modulated signaling pathways. plos.org
Proteomic Profiling: Using techniques like mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, which can point to affected cellular processes.
Investigation in Non-Neuronal Systems: The majority of speculation about this compound's effects is centered on the nervous system. Exploring its impact on other cell types could open up entirely new avenues of research.
In Vitro Studies on Non-Neuronal Cells: Assessing the effects of this compound on the proliferation, differentiation, and function of various non-neuronal cell types, such as immune cells, endothelial cells, or cancer cell lines. nih.govnih.govfrontiersin.org
The following table summarizes potential research directions and the methodologies that could be employed:
| Research Direction | Methodologies | Potential Applications |
| Off-Target Receptor Identification | High-Throughput Screening, Radioligand Binding Assays, Surface Plasmon Resonance (SPR) | Discovery of novel therapeutic targets, understanding of side-effect profile |
| Metabolic Pathway Analysis | Mass Spectrometry-based Metabolomics, Isotope Tracing | Identification of metabolic disorders as potential therapeutic areas, understanding of drug-drug interactions |
| Gene and Protein Expression Profiling | RNA-Sequencing, Proteomics, Western Blot | Elucidation of molecular mechanisms of action, biomarker discovery |
| Functional Effects in Non-Neuronal Cells | Cell Proliferation Assays, Migration Assays, Cytokine Release Assays | Exploration of applications in immunology, oncology, or vascular biology |
| Neuroprotective Effects Evaluation | In vitro models of neurotoxicity (e.g., glutamate-induced excitotoxicity), animal models of neurodegenerative disease | Development of treatments for neurodegenerative disorders |
The following table outlines key knowledge gaps and the advanced research methodologies that can be applied to address them:
| Knowledge Gap | Advanced Research Methodology | Specific Techniques |
| Full Receptor Binding Profile | Receptor Binding and Functional Assays | Competitive radioligand binding assays against a panel of CNS receptors (e.g., serotonin, norepinephrine (B1679862), opioid, NMDA), functional assays (e.g., GTPγS binding, calcium imaging). |
| Metabolic Fate and Bioactive Metabolites | Metabolic Profiling | High-resolution mass spectrometry (HRMS) and NMR-based metabolomics of in vitro (e.g., liver microsomes) and in vivo samples. |
| Impact on Intracellular Signaling Cascades | Transcriptomics and Proteomics | RNA-Seq to analyze changes in gene expression in response to treatment, phosphoproteomics to identify modulation of kinase signaling pathways. |
| Effects on Non-Dopaminergic Neuronal and Glial Cells | High-Content Imaging and Co-culture Models | Automated microscopy to assess morphological and functional changes in astrocytes, microglia, and oligodendrocytes; neuron-glia co-culture systems. |
| Potential for Repurposing in Other Disease Areas | Phenotypic Screening and 'Omics' Data Integration | High-throughput screening in various disease-relevant cell models (e.g., cancer cell lines, immune cells) combined with computational analysis of 'omics' data to predict new indications. |
By systematically applying these advanced research methodologies, the scientific community can move beyond the classical understanding of this compound as a simple dopamine releaser and potentially unlock new therapeutic applications.
Comparative Pharmacology and Analog Research of Clofenciclan
Comparative Analysis with Related Dopaminergic Agents
The primary mechanism of Clofenciclan involves the release of dopamine (B1211576), a key neurotransmitter in the brain's reward and motivation systems. wikipedia.orgnih.gov This action places it within the broad category of dopaminergic agents, which also includes dopamine reuptake inhibitors and dopamine receptor agonists. wikipedia.org
Structural and Functional Parallels with Known Stimulants
This compound's stimulant properties arise from its ability to increase extracellular dopamine levels. wikipedia.org This mechanism is shared with other well-known stimulants, although the specific interactions with the dopamine transporter (DAT) may differ. nih.gov Stimulants like amphetamine also work by enhancing dopamine release, leading to increased alertness and energy. taylorandfrancis.com The core structure of this compound, an arylcyclohexylamine, provides a framework that can be modified to alter its pharmacological profile, a strategy also seen in the development of other stimulant classes. wikipedia.orgwikiwand.com
Research on Structurally Analogous Arylcyclohexylamines
This compound belongs to the arylcyclohexylamine class of compounds. wikipedia.orgpsychonautwiki.org This class is known for a wide range of pharmacological activities, primarily due to their interaction with the NMDA receptor and, in some cases, the dopamine transporter. wikipedia.org The prototypical arylcyclohexylamine, phencyclidine (PCP), is primarily an NMDA antagonist. wikipedia.org However, modifications to the arylcyclohexylamine structure can shift the pharmacological activity towards dopamine reuptake inhibition or release. wikipedia.org
Research into arylcyclohexylamine derivatives has explored how different substitutions on the aryl ring and the amine group influence their effects. researchgate.net For example, the addition of certain functional groups can enhance affinity for the dopamine transporter, leading to more pronounced stimulant effects. reddit.com The versatility of this chemical scaffold has allowed for the development of compounds with diverse pharmacological profiles, from dissociatives to stimulants and analgesics. wikipedia.org
Table 1: Comparative Pharmacological Actions of Arylcyclohexylamine Derivatives
| Compound | Primary Mechanism of Action | Resulting Effects |
|---|---|---|
| Phencyclidine (PCP) | NMDA receptor antagonist wikipedia.org | Dissociative, anesthetic wikipedia.org |
| Ketamine | NMDA receptor antagonist nih.gov | Dissociative, anesthetic nih.gov |
| BTCP (Benocyclidine) | Selective dopamine reuptake inhibitor wikipedia.org | Stimulant wikipedia.org |
| This compound | Dopamine-releasing agent wikipedia.org | Stimulant wikipedia.org |
Broader Comparative Studies within Psychoactive Compound Classes
To better understand the pharmacological context of this compound, it is useful to compare it with other classes of psychoactive compounds that also interact with the monoamine system.
Comparison with Phenyltropane Derivatives in Research
Phenyltropane derivatives are a class of compounds often researched for their potent and selective inhibition of monoamine transporters. wikipedia.org Originally developed in an effort to create cocaine analogs with reduced cardiotoxicity, many phenyltropanes are high-affinity ligands for the dopamine transporter. wikipedia.orgwikipedia.org Unlike this compound's releasing action, these compounds primarily act as reuptake inhibitors. wikipedia.orgwikipedia.org Research on phenyltropanes like WIN 35,428 (β-CFT) and RTI-113 has been instrumental in mapping the distribution and function of dopamine transporters in the brain. chemeurope.comwikipedia.org The structural difference, with the phenyl group directly attached to the tropane (B1204802) skeleton in phenyltropanes, contrasts with the ether linkage in this compound. wikipedia.orgchemeurope.com
Table 2: Comparison of this compound and Phenyltropane Derivatives
| Feature | This compound | Phenyltropane Derivatives |
|---|---|---|
| Core Structure | Arylcyclohexylamine psychonautwiki.org | Phenyltropane wikipedia.org |
| Primary Mechanism | Dopamine Release wikipedia.org | Dopamine Reuptake Inhibition wikipedia.org |
| Example | - | Troparil, WIN 35,428 chemeurope.comwikipedia.org |
| Research Focus | Stimulant properties wikipedia.org | Mapping dopamine transporters, addiction research wikipedia.orgwikipedia.org |
Relationship to Nocaine and Piperidine-Based Stimulants in Research
Nocaine ((+)-CPCA) is a piperidine-based stimulant that, like phenyltropanes, was developed as a cocaine analog. wikipedia.org It lacks the tropane bridge of cocaine and phenyltropanes but retains inhibitory activity at the dopamine and norepinephrine (B1679862) transporters. wikipedia.orgresearchgate.net Research into nocaine and its derivatives has focused on developing treatments for cocaine addiction by creating compounds with a lower abuse potential. researchgate.netnih.gov
The development of hybrid molecules combining structural features of nocaine and other compounds like modafinil (B37608) has led to highly potent monoamine transporter inhibitors. nih.govdrugbank.com These studies highlight the strategy of rational drug design to fine-tune pharmacological activity. While this compound is an arylcyclohexylamine, the research on piperidine-based stimulants like nocaine provides a parallel example of how structural modifications can lead to potent dopaminergic agents. wikipedia.orgnih.gov Both areas of research demonstrate the importance of the spatial arrangement of the amine and aromatic groups for interaction with the dopamine transporter. nih.gov
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and empirical data for this compound’s metabolic stability?
- Methodological Answer: Refine QSAR models by incorporating microsomal stability data and CYP450 inhibition profiles. Validate with human hepatocyte assays and in silico docking studies using cryo-EM structures of metabolic enzymes .
Ethical & Reporting Standards
Q. What frameworks ensure transparency in reporting negative results from this compound trials?
- Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo or Figshare with detailed metadata. Use CONSORT or ARRIVE checklists for preclinical reporting .
Q. How should researchers address potential biases in this compound’s preclinical efficacy studies?
- Methodological Answer: Implement randomization in animal grouping and blinded outcome assessments. Pre-register study protocols on platforms like OSF to reduce publication bias. Perform sensitivity analyses to evaluate confounding variables .
Cross-Disciplinary Integration
Q. What methodologies integrate this compound’s chemical biology data with clinical outcomes?
Q. How can systems biology approaches elucidate this compound’s polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
